Ammonium oxalate monohydrate

Catalog No.
S1532844
CAS No.
6009-70-7
M.F
C2H7NO5
M. Wt
125.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium oxalate monohydrate

CAS Number

6009-70-7

Product Name

Ammonium oxalate monohydrate

IUPAC Name

azanium;2-hydroxy-2-oxoacetate;hydrate

Molecular Formula

C2H7NO5

Molecular Weight

125.08 g/mol

InChI

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2

InChI Key

JRWKBXBBNURFHV-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O

Synonyms

(NH4)2C2O4.H2O, Ethanedioic acid diammonium salt monohydrate

Canonical SMILES

C(=O)(C(=O)[O-])O.[NH4+].O

The exact mass of the compound Ethanedioic acid, diammonium salt, monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium oxalate monohydrate (CAS: 6009-70-7) is a high-purity crystalline precipitating agent and chelator widely utilized in analytical chemistry, hydrometallurgy, and advanced materials synthesis. Characterized by its stable hydration state and complete thermal volatilization, it serves as a critical source of oxalate anions for the quantitative precipitation of alkaline earth metals, rare earth elements, and transition metals [1]. Unlike highly acidic or alkali-containing alternatives, this compound provides a buffered, stoichiometric delivery of oxalate while ensuring that no solid residue remains following calcination processes [2]. Its predictable gravimetric profile and clean decomposition pathway make it a foundational reagent for downstream applications requiring strict compositional control, such as the synthesis of battery cathode precursors and electronic-grade metal oxides.

Substituting ammonium oxalate monohydrate with generic in-class alternatives like sodium oxalate or oxalic acid introduces severe process liabilities. When sodium oxalate is used as a precipitant for metal oxide precursors, it leaves behind an alkali metal residue (typically sodium carbonate) during calcination, which permanently poisons the electrochemical or catalytic performance of the resulting material[1]. Conversely, substituting with oxalic acid drastically lowers the solution pH (often dropping below pH 2), which re-dissolves acid-sensitive metal oxalates and necessitates the continuous, highly controlled co-addition of a base to maintain precipitation kinetics [2]. Furthermore, utilizing anhydrous ammonium oxalate instead of the monohydrate form leads to unpredictable gravimetric assays due to the anhydrous form's high hygroscopicity, resulting in significant stoichiometric errors during formulation [3].

Zero-Residue Calcination for High-Purity Precursors

In the synthesis of metal oxides via co-precipitation, the choice of oxalate salt dictates the purity of the final calcined product. Thermogravimetric analysis (TGA) demonstrates that ammonium oxalate monohydrate decomposes entirely into volatile gases (NH3, H2O, CO, CO2) between 200°C and 400°C, leaving 0% solid residue[1]. In direct contrast, calcining sodium oxalate under identical conditions leaves approximately 40% of its initial mass as a sodium carbonate (Na2CO3) residue, which irreversibly contaminates the target metal oxide lattice[1].

Evidence DimensionSolid residue post-calcination at 500°C
Target Compound Data0% (Complete volatilization)
Comparator Or BaselineSodium oxalate: ~40% residue (Na2CO3)
Quantified Difference100% elimination of alkali metal ash
ConditionsTGA/DTA analysis in air/nitrogen up to 600°C

Ensures the production of ultra-pure metal oxides for semiconductor and battery applications without alkali metal doping.

Processability: Single-Reagent pH Maintenance

Industrial precipitation of transition metals (e.g., Ni, Co, Mn) requires strict pH control to ensure quantitative yields. Utilizing ammonium oxalate monohydrate provides a buffered source of oxalate ions, allowing precipitation to proceed efficiently at a stable pH of 4.0 to 6.0 [1]. Substituting with oxalic acid rapidly drives the solution pH below 2.0, halting the precipitation of acid-soluble oxalates and requiring the simultaneous, metered addition of ammonium hydroxide to force the reaction to completion [1].

Evidence DimensionSolution pH stability during stoichiometric addition
Target Compound DataMaintains pH 4.0–6.0 (buffered precipitation)
Comparator Or BaselineOxalic acid: Drops pH < 2.0, requiring secondary base addition
Quantified DifferenceEliminates the >2.0 pH drop caused by unbuffered acid
ConditionsCo-precipitation of transition metal leach solutions

Simplifies industrial procurement and process control by eliminating the need for dual-feed neutralization systems.

Gravimetric Reproducibility via Hydration Stability

For analytical titrations and precise stoichiometric doping, the mass stability of the reagent is critical. Ammonium oxalate monohydrate maintains a stable crystalline structure with exactly one water molecule per formula unit under standard ambient conditions [1]. The anhydrous form of ammonium oxalate is highly hygroscopic and rapidly absorbs atmospheric moisture, leading to weight variances of up to 12% during handling [1]. This instability makes the anhydrous form unsuitable for direct gravimetric preparation without prior desiccation.

Evidence DimensionAssay variance due to ambient moisture absorption
Target Compound Data< 0.5% weight variance (stable monohydrate lattice)
Comparator Or BaselineAnhydrous ammonium oxalate: > 5-12% weight variance
Quantified DifferenceOver 10-fold reduction in weighing error
ConditionsAmbient laboratory storage and gravimetric weighing

Guarantees high reproducibility in analytical standard preparation and stoichiometric precursor formulation.

Synthesis of High-Purity Battery Cathode Precursors

Because it leaves zero alkali metal residue upon calcination, ammonium oxalate monohydrate is the preferred precipitating agent for synthesizing Nickel-Cobalt-Manganese (NCM) and other transition metal oxide precursors. It ensures that the final crystal lattice is free from sodium or potassium contaminants that would otherwise degrade electrochemical cycling performance [1].

Hydrometallurgical Recovery of Rare Earth Elements

In the extraction and purification of rare earth elements (REEs) from acidic leach liquors, ammonium oxalate monohydrate allows for the quantitative precipitation of REE-oxalates without driving the pH to levels that would co-precipitate unwanted impurities. Its buffered nature simplifies the extraction flowsheet compared to using pure oxalic acid [2].

Standardized Gravimetric Analysis of Calcium

Due to its stable hydration state and predictable molar mass, this compound is routinely procured as a primary reagent for the gravimetric determination of calcium. It forms highly insoluble calcium oxalate precipitates with exact stoichiometry, which is critical for quality control assays in pharmaceutical and environmental testing [3].

Physical Description

Solid; [Merck Index]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

125.03242232 g/mol

Monoisotopic Mass

125.03242232 g/mol

Heavy Atom Count

8

UNII

L4MP14OB48

Related CAS

5972-73-6
37541-72-3

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 116 of 152 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ammonium oxalate monohydrate

Dates

Last modified: 08-15-2023

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